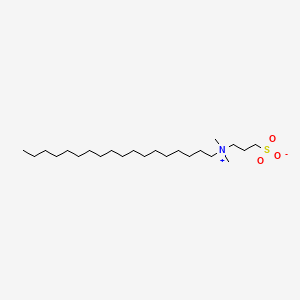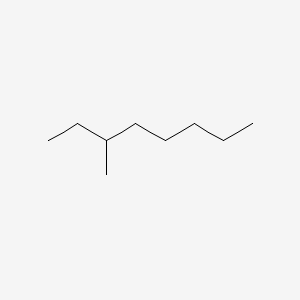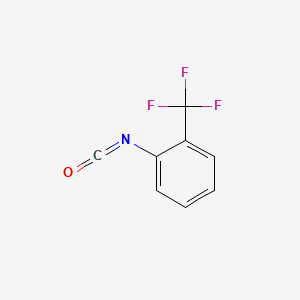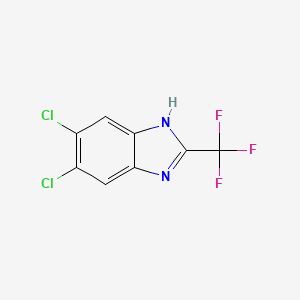
tert-Butyl propionate
概要
説明
tert-Butyl propionate: is an organic compound with the molecular formula C7H14O2 . It is an ester formed from propionic acid and tert-butanol. This compound is a colorless liquid with a pleasant fruity odor and is used in various chemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: tert-Butyl propionate can be synthesized through the esterification of propionic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl propionate with tert-butanol using a base catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where propionic acid and tert-butanol are mixed with an acid catalyst. The mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions:
Hydrolysis: tert-Butyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield propionic acid and tert-butanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Propionic acid and tert-butanol.
Reduction: Propanol and tert-butanol.
Substitution: Depending on the nucleophile, products can vary widely.
科学的研究の応用
Chemistry:
- Used as a solvent and intermediate in organic synthesis.
- Employed in the preparation of other esters and derivatives.
Biology:
- Studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine:
- Investigated for its potential use in drug formulation and delivery systems due to its stability and reactivity.
Industry:
- Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.
- Used as a solvent in coatings, adhesives, and sealants.
作用機序
The mechanism of action of tert-butyl propionate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of propionic acid and tert-butanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent.
類似化合物との比較
Ethyl propionate: Another ester of propionic acid, but with ethanol instead of tert-butanol.
Methyl propionate: An ester of propionic acid with methanol.
tert-Butyl acetate: An ester of acetic acid with tert-butanol.
Uniqueness:
- tert-Butyl propionate is unique due to the presence of the bulky tert-butyl group, which imparts different steric and electronic properties compared to other esters like ethyl or methyl propionate. This can affect its reactivity and applications in various chemical processes.
特性
IUPAC Name |
tert-butyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELLLITIZHOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174459 | |
| Record name | Propanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20487-40-5 | |
| Record name | tert-Butyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLETHYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl propionate? What spectroscopic data is available?
A1: this compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. Its InChI Key, which allows for unique identification of chemical substances, is ONHXTOMLWMOAKF-UHFFFAOYSA-N. [] While the provided research does not delve into specific spectroscopic data (like NMR or IR), it does note that the diastereomeric ratio of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate, a derivative, was determined using 1H NMR. []
Q2: How is this compound used in organic synthesis?
A2: this compound serves as a valuable reagent in organic synthesis, particularly in reactions involving its enolate form.
- Asymmetric Aldol-Type Condensation: The (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate derivative acts as a chiral auxiliary, facilitating asymmetric aldol-type condensations. []
- α-Arylation Reactions: this compound can be deprotonated to form its enolate, which readily undergoes palladium-catalyzed α-arylation with aryl halides. This reaction allows for the efficient synthesis of α-aryl esters, important building blocks in organic synthesis. [, , , , ] Researchers have explored different catalytic systems and conditions to optimize this transformation, achieving high yields and functional group tolerance. [, , , , ]
- Claisen Condensation: A directed Claisen reaction between this compound and phenyl propionate provides an efficient route to synthesize 6-ethyl-2,2,5-trimethyl-4H-1,3-dioxin-4-one, a key intermediate in the synthesis of macrolide antibiotics. []
Q3: Are there specific reaction conditions or catalysts that favor this compound transformations?
A3: Yes, the research highlights specific conditions and catalysts:
- Base-mediated Enolate Formation: Strong bases like lithium diisopropylamide (LDA) [], n-butyllithium, or tert-butyllithium [] are commonly employed to generate the this compound enolate, a reactive intermediate in various transformations.
- Palladium Catalysis in α-Arylation: Palladium catalysts, often in conjunction with ligands such as P(t-Bu)3 or Q-phos, effectively mediate the α-arylation of this compound enolates with aryl halides. [, , , , ]
Q4: What are the advantages of using this compound in these reactions compared to other similar reagents?
A4: Several advantages make this compound attractive:
- Mild Reaction Conditions: The use of this compound enolates and specific catalytic systems, such as zinc enolates and palladium catalysts, allows for α-arylation reactions to proceed under relatively mild conditions, minimizing the formation of undesired side products and preserving sensitive functional groups. [, ]
- High Selectivity: The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity and stereoselectivity of certain reactions. For example, the use of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate enables asymmetric aldol-type condensations. []
Q5: How does the stability of this compound enolates impact its reactivity?
A5: While this compound enolates are valuable synthetic intermediates, their stability is a crucial factor.
- Limited Stability: Ester enolates, including those derived from this compound, are generally less stable than enolates of ketones or aldehydes. []
- Structure and Decomposition: Research using X-ray diffraction has provided insights into the structure of lithium enolates of this compound and other esters, revealing details about their dimeric or tetrameric nature depending on the specific ester and coordinating solvent. This structural information helps understand their reactivity and potential decomposition pathways, which can involve the formation of ketenes. []
Q6: Are there any studies on the environmental impact or degradation of this compound?
A6: The provided research articles do not delve into the environmental impact or degradation pathways of this compound. Assessing these aspects would require further investigation, especially considering its use in various applications.
Q7: How is this compound used beyond traditional organic synthesis?
A7: The research highlights an intriguing application:
- Material Functionalization: this compound has been successfully employed in the covalent functionalization of carbon nitride (CN) frameworks. Researchers achieved this by utilizing a reductive Heck cross-coupling reaction between modified CN containing halogenated phenyl groups and this compound. This modification strategy led to enhanced dispersibility of the CN material and improved its photocatalytic activity, opening possibilities for its use in areas like photocatalysis and sensing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)




